3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
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Overview
Description
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Esterification: Starting with 4-chlorobenzoic acid, esterification with methanol is performed.
Hydrazination: The ester is then converted to a hydrazide.
Cyclization: The hydrazide undergoes cyclization to form a thiadiazole ring.
Sulfonylation: The thiadiazole is converted to a sulfonyl chloride, which is then reacted with amines to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and trimethoxyphenyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Mechanism of Action
The mechanism of action of 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by affecting signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and isoquinolinecarbonitrile compounds. Compared to these, 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Some similar compounds include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: Known for their antiviral and anticancer properties.
N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide: Studied for its potential biological activities.
Properties
Molecular Formula |
C27H24Cl2N2O4S |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C27H24Cl2N2O4S/c1-33-23-10-15(11-24(34-2)26(23)35-3)25-18-7-5-4-6-17(18)20(13-30)27(31-25)36-14-22(32)19-9-8-16(28)12-21(19)29/h8-12H,4-7,14H2,1-3H3 |
InChI Key |
NVIRMKUZQNYDEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C(C3=C2CCCC3)C#N)SCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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